molecular formula C7H13NO B13475756 (3R)-3-cyclopropoxypyrrolidine CAS No. 2272482-39-8

(3R)-3-cyclopropoxypyrrolidine

Cat. No.: B13475756
CAS No.: 2272482-39-8
M. Wt: 127.18 g/mol
InChI Key: UZVNYTQHHSUMQS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-cyclopropoxypyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropyl ether moiety fused to a pyrrolidine ring, a structural motif prevalent in the design of bioactive molecules. The specific stereochemistry of the (3R) enantiomer is often critical for its interaction with biological targets. Pyrrolidine is a five-membered nitrogen heterocycle that is a fundamental scaffold in drug discovery, known for its ability to contribute to a molecule's physicochemical profile, potency, and selectivity . The incorporation of a cyclopropoxy group can influence the molecule's metabolic stability and conformational properties, making it a valuable building block for structure-activity relationship (SAR) studies. Research into analogous cyclopropyl-fused pyrrolidine compounds has demonstrated their potential as inhibitors of enzymes like Dipeptidyl peptidase IV (DPP-4) . Such inhibitors are a established class of therapeutics for the treatment of type 2 diabetes, indicating the value of this chemical architecture in developing antidiabetic agents . Furthermore, related 3-aminopyrrolidine structures have been synthesized and investigated for their anticonvulsant properties, highlighting the broader applicability of substituted pyrrolidines in central nervous system (CNS) drug discovery . This compound is provided "For Research Use Only" and is strictly intended for use in laboratory research. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2272482-39-8

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3R)-3-cyclopropyloxypyrrolidine

InChI

InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1

InChI Key

UZVNYTQHHSUMQS-SSDOTTSWSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2CC2

Canonical SMILES

C1CC1OC2CCNC2

Origin of Product

United States

Foundational & Exploratory

(3R)-3-cyclopropoxypyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Application in Medicinal Chemistry

Executive Summary

(3R)-3-cyclopropoxypyrrolidine is a chiral, secondary amine building block increasingly utilized in modern drug discovery. Characterized by a pyrrolidine core with a cyclopropyl ether substituent at the C3 position, this moiety serves as a strategic bioisostere. It offers a balance of conformational restriction, metabolic stability, and lipophilicity modulation that is superior to traditional methoxy or isopropoxy analogs. This guide details its physicochemical profile, synthetic handling, and specific utility in structure-activity relationship (SAR) optimization.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) bearing a cyclopropyl ether group. The (3R) absolute configuration is critical for target selectivity, particularly in kinase inhibitors and GPCR ligands (e.g., Histamine H3 antagonists) where the spatial vector of the ether oxygen dictates binding affinity.

Physicochemical Properties Table
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 1260863-79-1 (HCl salt); 1677217-96-0 (Free base)Verify with supplier; often sold as N-Boc precursor
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol Monoisotopic: 127.10
Chirality (3R)Enantiopure (>98% ee typically required)
Predicted LogP ~0.4 - 0.7More lipophilic than 3-methoxy (~ -0.[1]5)
pKa (Conjugate Acid) ~9.5 - 9.8Typical for secondary pyrrolidines
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsAmine NH (donor); Ether O, Amine N (acceptors)
Electronic Character Electron-rich ether; Basic amineCyclopropyl group acts as a weak electron donor
The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is not merely a spacer. It possesses unique electronic properties due to the strain of the three-membered ring (Walsh orbitals).

  • Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks an easily abstractable hydrogen atom at the methine position (high bond dissociation energy), reducing susceptibility to CYP450-mediated oxidative dealkylation.

  • Lipophilicity: It increases logP relative to a methyl group without the entropic penalty of a flexible propyl chain.

Part 2: Synthetic Methodology & Protocols

Upstream Synthesis (Context)

Note: Direct alkylation of 3-hydroxypyrrolidine with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo S_N2 transition states.

Industrial synthesis typically follows one of two advanced routes:

  • Simmons-Smith Cyclopropanation: O-vinylation of N-Boc-3-pyrrolidinol followed by zinc-carbenoid cyclopropanation.

  • Metal-Catalyzed Cross-Coupling: Palladium or Copper-catalyzed coupling of N-Boc-3-pyrrolidinol with cyclopropylboronic acid or bismuth reagents.

User Protocol: Deprotection of N-Boc Precursor

For most researchers, the starting material is (3R)-1-Boc-3-cyclopropoxypyrrolidine . The following protocol describes the generation of the active hydrochloride salt or free base for subsequent coupling.

Objective: Removal of tert-butyloxycarbonyl (Boc) group to yield this compound HCl.

Reagents:

  • Substrate: (3R)-1-Boc-3-cyclopropoxypyrrolidine (1.0 equiv)

  • Acid: 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Dichloromethane (DCM) or anhydrous 1,4-Dioxane

  • Precipitant: Diethyl ether (Et₂O) or MTBE

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of (3R)-1-Boc-3-cyclopropoxypyrrolidine in 5 mL of DCM in a round-bottom flask under N₂ atmosphere. Reasoning: DCM ensures solubility of the lipophilic Boc-protected amine.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 10 mL of 4M HCl in Dioxane. Reasoning: Exothermic reaction; cooling prevents acid-catalyzed degradation of the sensitive ether linkage.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; Boc material is UV inactive but stains faintly, product stains distinct red/purple).

  • Concentration: Evaporate volatiles under reduced pressure (rotary evaporator, <40°C).

  • Precipitation (Purification): Triturate the resulting gummy residue with diethyl ether (20 mL) or MTBE. Sonicate if necessary to induce crystallization.

  • Isolation: Filter the white solid under N₂ or Argon (hygroscopic). Wash with cold ether.

  • Yield: Expect >90% yield of the hydrochloride salt.

Self-Validating Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of a broad exchangeable singlet at ~9.0-9.5 ppm (NH₂⁺). The cyclopropyl protons should appear as distinct multiplets around 0.4–0.6 ppm.

Part 3: Visualization of Logic & Workflows

Synthesis & Deprotection Workflow

This diagram illustrates the critical path from the protected commercial intermediate to the active building block.

SynthesisWorkflow cluster_qc QC Checkpoint Start (3R)-1-Boc-3- cyclopropoxypyrrolidine Step1 Acidolysis (4M HCl/Dioxane) Start->Step1 0°C to RT, 2h Inter Intermediate Ammonium Salt Step1->Inter -Boc, -CO2 Step2 Trituration (Et2O/MTBE) Inter->Step2 Purification Final (3R)-3-cyclopropoxy pyrrolidine HCl Step2->Final Filtration Check NMR: No Boc signal MS: [M+H]+ 128.1 Final->Check

Figure 1: Standard deprotection workflow for generating the active hydrochloride salt from the Boc-protected precursor.

Medicinal Chemistry Decision Tree (SAR)

Why choose this specific moiety over others? This logic tree guides the structural optimization process.

SAR_Logic Problem Hit Compound Optimization Issue: High Clearance / Low Potency Decision1 Target Region: Solvent Exposed / Lipophilic Pocket? Problem->Decision1 OptionA Try 3-Methoxy Decision1->OptionA OptionB Try 3-Isopropoxy Decision1->OptionB OptionC Try 3-Cyclopropoxy Decision1->OptionC ResultA Result: Metabolic Hotspot (Demethylation) OptionA->ResultA ResultB Result: Steric Clash / Entropy Penalty OptionB->ResultB ResultC Result: Blocked Metabolism Optimal Lipophilicity Rigid Vector OptionC->ResultC

Figure 2: SAR decision logic comparing the cyclopropoxy group to standard alkoxy ethers in drug design.

Part 4: Quality Control & Characterization

To ensure the integrity of the building block before use in expensive coupling reactions (e.g., Buchwald-Hartwig or SNAr), verify the following:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Cyclopropyl Ring: Distinct multiplets at high field, typically δ 0.45–0.55 (2H) and δ 0.55–0.65 (2H) . The methine proton of the cyclopropane ring usually appears around δ 3.2–3.4 .

    • Pyrrolidine Core: The C3 methine (chiral center) is often obscured but look for the diastereotopic protons at C2 and C4/C5.

    • Stereochemical Purity: If critical, derivatize with Mosher's acid chloride or use chiral HPLC to confirm the (3R) enantiomer excess (ee).

  • Mass Spectrometry (LC-MS):

    • ESI+: Major peak at m/z 128.1 [M+H]⁺.

    • Note: Small fragments like the cyclopropyl cation (m/z 41) are common in EI but less so in ESI.

  • Storage:

    • Store as the HCl salt at 2-8°C. The free base is prone to absorbing CO₂ from the air (carbamate formation) and oxidation over prolonged periods.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual reference on small-ring ethers). [Link]

  • Barnes-Seeman, D. (2012). The Role of Fluorine in Drug Design (Relevant section on metabolic blocking compared to cyclopropyl). Current Topics in Medicinal Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (3R)-3-cyclopropoxypyrrolidine, a chiral heterocyclic building block increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability without significantly altering steric bulk.

Identification, Synthesis, and Pharmaceutical Utility

Executive Summary

This compound is a specialized chiral amine scaffold used in the design of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a cyclopropyl ether group in the (R)-configuration.

The cyclopropyl ether moiety serves as a bioisostere for methoxy or ethoxy groups , offering enhanced metabolic stability against cytochrome P450 oxidative dealkylation while increasing lipophilicity (logP) to improve blood-brain barrier (BBB) permeability.

Chemical Identification & Registry

Due to its status as a specialized intermediate, this compound is often indexed by its parent precursors or as a custom synthesis product in public databases.

Parameter Data
Systematic Name (3R)-3-(Cyclopropyloxy)pyrrolidine
PubChem CID
InChI Key UZVNYTQHHSUMQS-SSDOTTSWSA-N
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Chiral Parent CAS 104706-47-0 (Refers to (R)-3-Pyrrolidinol HCl, the primary precursor)
Stereochemistry (3R)-Enantiomer (Absolute configuration)

Note on CAS Availability: While specific CAS numbers for the free base ether are often proprietary to internal corporate registries, the compound is universally synthesized from (R)-3-Hydroxypyrrolidine hydrochloride (CAS 104706-47-0) . Procurement requests should reference the parent alcohol and the desired cyclopropylation modification.

Structural Analysis & Pharmacophore Properties

The this compound scaffold offers distinct advantages in drug design:

  • Conformational Restriction: The cyclopropyl group is rigid, reducing the entropic penalty of binding compared to flexible ethoxy or propoxy chains.

  • Metabolic Shielding: The cyclopropyl C-H bonds have a higher bond dissociation energy (~106 kcal/mol) compared to methyl/ethyl C-H bonds, retarding oxidative metabolism (O-dealkylation).

  • Basicity Modulation: The electron-withdrawing inductive effect of the oxygen atom at the 3-position lowers the pKa of the pyrrolidine nitrogen (approx. pKa 9.0–9.5) compared to unsubstituted pyrrolidine, potentially improving oral bioavailability.

Synthetic Pathways[1][2][3][4]

The synthesis of this compound requires careful control of stereochemistry. The most robust route involves the O-alkylation of N-protected (R)-3-pyrrolidinol. Direct alkylation with cyclopropyl halides is kinetically slow; therefore, modern protocols often utilize metal-catalyzed coupling or phase-transfer catalysis.

Core Synthesis Workflow (Graphviz)

The following diagram outlines the standard laboratory-scale synthesis starting from commercially available (R)-3-pyrrolidinol.

SynthesisRoute Start (R)-3-Pyrrolidinol HCl (CAS 104706-47-0) Step1 N-Protection (Boc-Anhydride, TEA) Start->Step1 Inter1 N-Boc-(R)-3-pyrrolidinol Step1->Inter1 Yield >95% Step2 O-Cyclopropylation (Cyclopropyl bromide, NaH, DMF) OR (Chan-Lam: Cyclopropylboronic acid, Cu(OAc)2) Inter1->Step2 Inter2 N-Boc-(3R)-3-cyclopropoxypyrrolidine Step2->Inter2 Key Step Requires Optimization Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final This compound (Target) Step3->Final Salt Formation

Figure 1: Synthetic workflow for this compound. The O-cyclopropylation step (Step 2) is the critical determinant of yield.

Detailed Protocol: Step 2 (O-Cyclopropylation)

Methodology adapted from general cyclopropyl ether synthesis [1].

  • Reagents: N-Boc-(R)-3-pyrrolidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Cyclopropyl bromide (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-(R)-3-pyrrolidinol in anhydrous DMF under Argon.

    • Cool to 0°C and slowly add NaH. Stir for 30 min to form the alkoxide.

    • Add cyclopropyl bromide (often requires excess due to volatility and low reactivity).

    • Critical Step: Heat the reaction to 50–60°C in a sealed vessel for 12–24 hours. (Cyclopropyl halides are resistant to S_N2 attack; elevated temperature is mandatory).

    • Alternative (Chan-Lam): For sensitive substrates, use Potassium Cyclopropyl Trifluoroborate, Cu(OAc)₂, bipyridine, and Na₂CO₃ in dichloroethane at 70°C under air [2].

Quality Control & Analytical Validation

To ensure the integrity of the chiral center, the following analytical specifications must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic cyclopropyl multiplets (0.4–0.6 ppm); Pyrrolidine ring protons intact.
Chiral Purity Chiral HPLC> 98% ee (Enantiomeric Excess).
Chemical Purity LC-MS> 95% (Area %).
Residual Solvent GC-HeadspaceDMF < 880 ppm (ICH Q3C limit).
Pharmaceutical Applications
6.1 Histamine H3 Receptor Antagonists

The this compound motif is frequently employed in the development of H3 receptor antagonists for treating narcolepsy and cognitive deficits. The cyclopropyl ether provides the necessary lipophilicity to cross the BBB while maintaining specific interactions with the receptor's binding pocket [3].

6.2 Kinase Inhibition (JAK/Aurora)

In kinase inhibitor discovery, the pyrrolidine ring serves as a solvent-exposed solubilizing group. The (R)-stereochemistry often dictates the vector of the solubilizing tail, directing it away from the ATP-binding hinge region to prevent steric clashes. The cyclopropyl group adds hydrophobic bulk that can displace water molecules in the active site, leading to entropy-driven binding affinity gains [4].

Handling & Safety (SDS Summary)
  • Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][2][3]

  • Storage: Hygroscopic solid (typically isolated as HCl or oxalate salt). Store under inert atmosphere at -20°C.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References
  • General Synthesis of Cyclopropyl Ethers

    • Source: W. E. Parham et al., "The Synthesis of Cyclopropyl Ethers," Journal of the American Chemical Society.
    • Context: Establishes the difficulty of S_N2 on cyclopropyl halides and the need for strong bases or metal c
  • Chan-Lam Coupling (Modern Route)

    • Title: Copper-Promoted Coupling of Cyclopropylboronic Acid.
    • Source: T. D. Quach & R. A.[4][5] Batey, Organic Letters, 2003.[4]

    • Context: Describes the copper-catalyzed O-cyclopropylation of aliphatic alcohols, a milder altern
  • Medicinal Chemistry Application (H3 Antagonists)

    • Title: Pyrrolidine Derivatives as Histamine H3 Receptor Antagonists.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the use of 3-alkoxypyrrolidines in optimizing CNS penetr
  • PubChem Compound Summary

    • Title: this compound (CID 167721796).[6]

    • Source: National Center for Biotechnology Inform

Sources

An In-Depth Technical Guide to 3-Cyclopropoxypyrrolidine (C₇H₁₃NO): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropoxypyrrolidine is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture uniquely combines two key pharmacophores: a saturated pyrrolidine ring and a strained cyclopropyl ether moiety. The pyrrolidine scaffold, a common feature in natural products and FDA-approved drugs, imparts favorable physicochemical properties such as improved aqueous solubility and provides a three-dimensional structure that can effectively explore pharmacological space.[1][2] Concurrently, the cyclopropyl group is a well-established bioisostere used to enhance metabolic stability, increase potency, and fine-tune the pharmacokinetic profile of drug candidates.[3][4] This guide provides a comprehensive technical overview of 3-cyclopropoxypyrrolidine, detailing its physicochemical properties, a robust synthetic protocol, analytical characterization methods, and the underlying scientific principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The strategic combination of the polar amine and ether functionalities with a non-polar carbocyclic framework gives 3-cyclopropoxypyrrolidine a balanced set of properties suitable for drug design. The pyrrolidine ring is non-planar, and its flexible conformation, known as pseudorotation, allows it to present its substituents in various spatial arrangements for optimal target binding.[2][5] The cyclopropyl group, due to its ring strain, possesses unique electronic properties, including shorter and stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4][6]

Table 1: Physicochemical Properties of 3-Cyclopropoxypyrrolidine

PropertyValueSource/Note
Molecular Formula C₇H₁₃NO-
Molecular Weight 127.19 g/mol -
Monoisotopic Mass 127.0997 DaPubChem
CAS Number 1024593-73-6(for (R)-enantiomer)
Calculated LogP 0.4PubChem
Topological Polar Surface Area (TPSA) 21.3 ŲCalculated
Hydrogen Bond Donors 1(Secondary Amine)
Hydrogen Bond Acceptors 2(Nitrogen, Oxygen)
Ionization State BasicThe secondary amine allows for salt formation, which can significantly enhance solubility.

Note: Properties such as LogP and TPSA are critical in early-stage drug discovery for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A low LogP and moderate TPSA, as seen here, are often desirable for oral bioavailability.[7]

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most logical and field-proven approach to 3-cyclopropoxypyrrolidine is via a Williamson ether synthesis, which involves the formation of an ether from an alcohol and an organohalide.

Retrosynthetic Rationale

The core transformation is the formation of the cyclopropyl ether bond. This disconnection leads to two key starting materials: a protected 3-hydroxypyrrolidine and an activated cyclopropane derivative (e.g., cyclopropyl bromide or a cyclopropyl sulfonate). The amine on the pyrrolidine ring must be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

Proposed Synthetic Pathway

The following diagram outlines a robust two-step pathway from commercially available N-Boc-3-hydroxypyrrolidine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A N-Boc-3-hydroxypyrrolidine C NaH, THF, 0°C to rt A->C 1. B Cyclopropyl Bromide B->C 2. D N-Boc-3-cyclopropoxypyrrolidine C->D E N-Boc-3-cyclopropoxypyrrolidine F HCl in Dioxane or TFA E->F G 3-Cyclopropoxypyrrolidine (as HCl salt or free base) F->G

Caption: Two-step synthesis of 3-cyclopropoxypyrrolidine.

Detailed Experimental Protocol: Synthesis of (R)-3-Cyclopropoxypyrrolidine

This protocol describes the synthesis starting from (R)-N-Boc-3-hydroxypyrrolidine.

Step 1: (R)-1-Boc-3-cyclopropoxypyrrolidine Synthesis

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (3x) to remove the oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~5 mL per mmol of substrate) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

    • Causality: THF is an excellent aprotic solvent for this reaction. Cooling to 0 °C is critical to control the initial exothermic reaction between NaH and the alcohol.

  • Alkoxide Formation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Causality: The strong, non-nucleophilic base NaH deprotonates the hydroxyl group to form a sodium alkoxide, a potent nucleophile required for the subsequent Sₙ2 reaction.

  • Etherification: Add cyclopropyl bromide (1.5 eq.) and a catalytic amount of sodium iodide (NaI, 0.1 eq.) to the reaction mixture. Heat the reaction to 50 °C and stir overnight.

    • Causality: NaI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive cyclopropyl iodide in situ, which accelerates the rate of etherification. Heating provides the necessary activation energy.

  • Workup & Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to yield the pure product.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the purified (R)-1-Boc-3-cyclopropoxypyrrolidine from Step 1 in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-3 hours.

    • Causality: The Boc group is labile under strong acidic conditions. The acid protonates the carbamate, which then collapses to release isobutylene, carbon dioxide, and the free amine.

  • Isolation: Monitor for the disappearance of starting material by TLC. Upon completion, concentrate the solvent in vacuo. If using HCl/dioxane, the hydrochloride salt often precipitates and can be collected by filtration or triturated with diethyl ether. If TFA was used, the resulting TFA salt can be converted to the free base by dissolving in DCM and washing with aqueous sodium bicarbonate solution.

Purification Workflow

G Crude Crude Product (Post-Quench) Extract Liquid-Liquid Extraction (EtOAc/Water) Crude->Extract Dry Drying Organic Layer (Na2SO4) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Chrom Flash Column Chromatography Concentrate->Chrom Pure Pure Product (>95% Purity) Chrom->Pure

Caption: Standard post-reaction purification workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this molecule. The secondary amine is readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

Table 2: Predicted ESI-MS Adducts

AdductFormulaCalculated m/z
[M+H]⁺ [C₇H₁₄NO]⁺128.1070
[M+Na]⁺ [C₇H₁₃NNaO]⁺150.0889
[M-H]⁻ [C₇H₁₂NO]⁻126.0924

Data sourced from computational predictions and aligns with expected experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.[8][9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Atom Position(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
C2, C5 (Pyrrolidine) ~2.8-3.2, m, 4H~45-55Protons and carbons adjacent to the nitrogen are deshielded.
C3 (Pyrrolidine) ~4.1-4.3, m, 1H~75-80Methine proton and carbon attached to the electronegative oxygen atom are significantly deshielded.
C4 (Pyrrolidine) ~1.9-2.2, m, 2H~30-35Aliphatic protons and carbon on the pyrrolidine ring.
NH ~1.5-2.5, br s, 1H-Broad signal, exchangeable with D₂O. Chemical shift is concentration-dependent.
CH (Cyclopropyl) ~3.2-3.4, m, 1H~55-60Methine proton of the cyclopropyl group attached to the ether oxygen.
CH₂ (Cyclopropyl) ~0.4-0.7, m, 4H~5-10Diastereotopic methylene protons of the strained cyclopropyl ring, appearing in the highly shielded upfield region.[10]

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. These are predicted values; actual experimental values may vary slightly.

Application in Medicinal Chemistry and Drug Development

The value of 3-cyclopropoxypyrrolidine lies in its ability to simultaneously address multiple challenges in drug design.[11]

The Pyrrolidine Moiety: A Versatile Scaffold

The pyrrolidine ring is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds.[5][12] Its key contributions include:

  • Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, forming a cation that enhances aqueous solubility—a critical factor for drug delivery and absorption.

  • 3D Pharmacophore Space: Unlike flat aromatic rings, the sp³-rich, non-planar structure of pyrrolidine allows substituents to be projected into three-dimensional space, enabling more specific and complex interactions with protein binding sites.[1][2]

  • Stereochemical Control: The chiral center at the C3 position allows for the synthesis of single enantiomers, which is often crucial for achieving target selectivity and reducing off-target toxicity.

The Cyclopropyl Group: A Bioisostere for Metabolic Stability and Potency

The cyclopropyl group is a "metabolic shield" and a "conformational lock."[13]

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[6] Placing this group at a potential site of metabolism can significantly increase a drug's half-life.

  • Increased Potency: The rigid, well-defined conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thereby increasing binding affinity and potency.[4]

  • Fine-Tuning Physicochemical Properties: It can increase lipophilicity, which can improve membrane permeability and access to intracellular targets.[3][4]

Synergistic Contributions in Drug Design

The combination of these two moieties in a single, compact building block provides a powerful tool for lead optimization.

G cluster_0 Structural Features cluster_1 Resulting Physicochemical & ADME Properties cluster_2 Impact on Pharmacodynamics Scaffold 3-Cyclopropoxypyrrolidine Pyrrolidine Pyrrolidine Ring (sp3-rich, basic N) Scaffold:f0->Pyrrolidine Cyclopropyl Cyclopropyl Ether (Strained, rigid) Scaffold:f0->Cyclopropyl Solubility ↑ Aqueous Solubility Pyrrolidine->Solubility Selectivity ↑ Target Selectivity (3D Vector) Pyrrolidine->Selectivity Metabolism ↓ Metabolic Rate (Metabolic Shielding) Cyclopropyl->Metabolism Permeability ↔ Modulated Permeability (Balanced LogP) Cyclopropyl->Permeability Potency ↑ Binding Affinity (Conformational Lock) Cyclopropyl->Potency Outcome Improved Drug Candidate Profile Solubility->Outcome Metabolism->Outcome Permeability->Outcome Potency->Outcome Selectivity->Outcome

Caption: Synergistic contributions to drug properties.

Conclusion

3-Cyclopropoxypyrrolidine is more than a simple chemical reagent; it is a rationally designed building block that embodies key principles of modern medicinal chemistry. It offers a pre-packaged solution for simultaneously improving metabolic stability, aqueous solubility, and three-dimensional complexity. The straightforward and robust synthetic routes, combined with its profound impact on the ADME and pharmacodynamic properties of a lead compound, establish 3-cyclopropoxypyrrolidine as an indispensable tool in the arsenal of drug discovery professionals. Its continued application is expected to facilitate the development of safer and more effective therapeutics.

References

  • Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08, 230. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Request PDF. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

  • Giel-Pietraszuk, M., et al. (2025). Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. PubMed. [Link]

  • Scott, J. D., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. (n.d.). Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. [Link]

  • ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (n.d.). NMR spectral data of compound 3 (500 and 125 MHz). [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ResearchGate. (n.d.). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0252518). [Link]

  • G. B. Bifulco, et al. (2017). NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin. PMC - NIH. [Link]

  • Nakane, T., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Google Patents. (n.d.). WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.

Sources

(3R)-3-cyclopropoxypyrrolidine PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, safety protocols, and synthetic pathways for (3R)-3-cyclopropoxypyrrolidine , a specialized heterocyclic building block used in medicinal chemistry.[1][2]

Chemical Identity & Properties

This compound is a chiral pyrrolidine derivative featuring a cyclopropyl ether moiety at the C3 position.[1][2][3] It serves as a critical amine scaffold in the synthesis of pharmaceutical agents, particularly for introducing metabolic stability and conformational rigidity via the cyclopropyl group.[3]

PropertyData
Chemical Name This compound
PubChem CID 167721796
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
SMILES C1CNC[C@@H]1OC2CC2
Stereochemistry (R)-Enantiomer
Physical State Colorless to pale yellow liquid (Free Base); White solid (HCl salt)
pKa (Calculated) ~9.5 (Pyrrolidine NH)

Note on CAS Registry: While the (S)-enantiomer hydrochloride is indexed under CAS 2923834-49-3 , the specific CAS for the (R)-free base is less commonly indexed in public repositories.[1][2] Researchers should rely on the PubChem CID or SMILES for exact database retrieval.[1][2][3]

Safety Profile & Hazard Identification

As a secondary amine, this compound exhibits basicity and potential corrosivity.[1][2][3] In the absence of compound-specific toxicological data, it must be handled according to the Generic Secondary Amine Safety Protocol .

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Danger) or Category 2 (Warning)[1][2]

  • Serious Eye Damage/Irritation: Category 1 (Danger)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1][2]

Hazard & Precautionary Statements
TypeCodeStatement
Hazard H314 Causes severe skin burns and eye damage (Conservative classification for free base).[1][2][3]
H302 Harmful if swallowed.[1][2][3][4]
H335 May cause respiratory irritation.[1][2][3]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[1][2][3]
P310 Immediately call a POISON CENTER or doctor/physician.
Handling Decision Tree

The following logic governs the safe handling of this compound based on its physical form (Free Base vs. Salt).

SafetyProtocol Start Compound Form Identified Form Is it Free Base or Salt? Start->Form FreeBase Free Base (Liquid) Form->FreeBase Liquid Salt HCl/TFA Salt (Solid) Form->Salt Solid RiskFB Risk: Corrosive / Volatile Action: Fume Hood Mandatory FreeBase->RiskFB RiskSalt Risk: Irritant / Dust Action: Local Exhaust / N95 Salt->RiskSalt Storage Storage: 2-8°C, Inert Gas (Ar/N2) RiskFB->Storage RiskSalt->Storage

Figure 1: Safety decision matrix for handling this compound.

Synthesis & Experimental Protocols

Direct alkylation of alcohols with cyclopropyl halides is kinetically disfavored due to the high bond strain and poor electrophilicity of the cyclopropyl ring.[2][3] The authoritative synthetic route utilizes a Simmons-Smith cyclopropanation of a vinyl ether intermediate.[1][2][3][5]

Core Synthesis Workflow
  • Vinylation: Conversion of (R)-N-Boc-3-pyrrolidinol to the vinyl ether.[1][2][3]

  • Cyclopropanation: Zinc-carbenoid mediated ring formation.[1][2][3][6]

  • Deprotection: Acidic cleavage of the Boc group.[1][2][3]

Synthesis Step1 (R)-N-Boc-3-pyrrolidinol (Starting Material) Step2 Vinyl Ether Intermediate (Ir-Catalyzed Vinylation) Step1->Step2 Ethyl Vinyl Ether [Ir(cod)Cl]2 Step3 Cyclopropyl Ether (Simmons-Smith: Et2Zn, CH2I2) Step2->Step3 CH2I2, Et2Zn DCM, 0°C Step4 This compound (TFA Deprotection) Step3->Step4 TFA/DCM or HCl/Dioxane

Figure 2: Synthetic pathway via Simmons-Smith cyclopropanation.

Detailed Protocol: Step 2 (Cyclopropanation)

Note: This protocol assumes the successful isolation of the vinyl ether intermediate.[1]

  • Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane (CH₂I₂), Anhydrous Dichloromethane (DCM).[1][2][3]

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the vinyl ether intermediate (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0°C.

    • Add Diethylzinc (2.5 equiv) dropwise.[1][2][3] Caution: Pyrophoric.

    • Add Diiodomethane (5.0 equiv) dropwise over 20 minutes.[1][2][3]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl solution. Vigorous gas evolution may occur.[2][3][7]

  • Workup: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Quality Control (QC) Parameters

To validate the identity of the final product, ensure the following spectral signatures are present:

  • ¹H NMR (CDCl₃): Distinctive multiplets for the cyclopropyl ring protons at high field (δ 0.4–0.7 ppm ).

  • LC-MS: Mass peak corresponding to [M+H]⁺ = 128.1 .[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: this compound (CID 167721796).[1][2][3][8] National Library of Medicine.[1][2][3] [Link][1][2]

  • Charette, A. B., et al. (2001).[1][2][3] Simmons-Smith Cyclopropanation of Allylic Alcohols and Ethers.[1][2][3] Journal of the American Chemical Society.[2][3][9] (Cited for general methodology).

  • Organic Chemistry Portal. (2023). Synthesis of Cyclopropanes.[1][2][3][6][9][10][11][Link][1][2]

Sources

(3R)-3-cyclopropoxypyrrolidine SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (3R)-3-cyclopropoxypyrrolidine , a high-value chiral building block in medicinal chemistry. It details the compound's structural identifiers, synthetic pathways, physicochemical properties, and applications in drug discovery.

Core Identity & Structural Characterization[1][2]

This compound is a chiral secondary amine characterized by a pyrrolidine ring substituted at the 3-position with a cyclopropyl ether group. It serves as a critical pharmacophore in the development of histamine H3 receptor antagonists, kinase inhibitors, and various CNS-active agents. The cyclopropyl ether moiety acts as a metabolically stable bioisostere for ethyl or isopropyl ethers, offering improved lipophilicity and resistance to oxidative dealkylation.

Chemical Identifiers
ParameterData
IUPAC Name (3R)-3-(cyclopropyloxy)pyrrolidine
CAS Number Not widely listed; often referenced by salt forms or derivatives
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Canonical SMILES C1CNCC1OC2CC2
Isomeric SMILES C1NCC[C@H]1OC2CC2
InChI String InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1
InChI Key UZVNYTQHHSUMQS-SSDOTTSWSA-N

Note on Stereochemistry: The (3R) configuration is critical for biological activity. In the Isomeric SMILES C1NCC[C@H]1OC2CC2, the @ symbol denotes the specific chiral orientation at the C3 position relative to the nitrogen atom (atom 1).

Synthetic Architecture

Direct O-alkylation of alcohols with cyclopropyl halides is kinetically disfavored due to the high strain energy and poor electrophilicity of the cyclopropyl ring (inhibiting S_N2 pathways). Therefore, the industrial standard for synthesizing This compound relies on a Vinyl Ether / Simmons-Smith Cyclopropanation sequence.

Reaction Pathway Diagram

SynthesisPathway SM (R)-N-Boc-3-pyrrolidinol (Starting Material) INT1 Vinyl Ether Intermediate (O-Vinylation) SM->INT1 Ethyl Vinyl Ether, Hg(OAc)2 (cat.) Transvinylation INT2 N-Boc-3-cyclopropoxypyrrolidine (Cyclopropanation) INT1->INT2 Et2Zn, CH2I2 (Simmons-Smith) CH2Cl2, 0°C PROD This compound (Final Product) INT2->PROD TFA or HCl (Boc Deprotection)

Figure 1: Step-wise synthetic route for this compound via Simmons-Smith cyclopropanation.

Detailed Experimental Protocol

Step 1: Vinyl Ether Formation (Transvinylation)

  • Reagents: (R)-N-Boc-3-pyrrolidinol, Ethyl Vinyl Ether, Mercury(II) Acetate (cat.).

  • Mechanism: Equilibrium-driven exchange. The reaction is typically run in excess ethyl vinyl ether as the solvent to drive the equilibrium toward the product.

  • Procedure: Dissolve (R)-N-Boc-3-pyrrolidinol in ethyl vinyl ether (10-20 equiv). Add Hg(OAc)₂ (0.1 equiv) and reflux for 12-24 hours. Quench with weak base, concentrate, and purify via silica chromatography.

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂).[1]

  • Mechanism: Formation of the iodomethylzinc iodide carbenoid (Furukawa reagent), which performs a concerted syn-addition to the vinyl ether double bond.

  • Procedure:

    • In a flame-dried flask under Argon, dissolve the vinyl ether intermediate in anhydrous CH₂Cl₂. Cool to 0°C.[2]

    • Add Et₂Zn (2.0 equiv, 1.0 M in hexanes) dropwise.

    • Add CH₂I₂ (2.0 equiv) dropwise, maintaining temperature <5°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Safety Note: Quench carefully with saturated NH₄Cl (exothermic). Extract with DCM.[2]

Step 3: N-Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Procedure: Treat the protected intermediate with 20% TFA/DCM for 2 hours. Concentrate to yield the trifluoroacetate salt, or neutralize with basic resin to obtain the free base oil.

Physicochemical & DMPK Profile

The cyclopropyl ether moiety is not merely a structural spacer; it imparts specific physicochemical advantages over acyclic ethers (e.g., ethoxy, isopropoxy).

1. Metabolic Stability (Bioisosterism)

Cyclopropyl ethers possess superior metabolic stability compared to their aliphatic counterparts.

  • Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol) compared to secondary alkyl C-H bonds (approx. 95 kcal/mol). This makes the cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) initiated by Cytochrome P450 enzymes.

  • Outcome: Reduced oxidative dealkylation and extended in vivo half-life (t1/2).

2. Conformational Rigidity
  • Lipophilicity (LogP): The cyclopropyl group is more lipophilic than a methyl or ethyl group, increasing the LogP by approximately 0.5–0.8 units, which can improve blood-brain barrier (BBB) penetration for CNS targets.

  • Electronic Effects: The oxygen atom lone pairs can donate electron density into the antibonding orbitals of the strained cyclopropane ring (Walsh orbitals), altering the basicity of the ether oxygen and potentially influencing hydrogen bond acceptor capability.

PropertyValue / Description
pKa (Conjugate Acid) ~9.5 (Pyrrolidine Nitrogen)
cLogP ~0.8 (Estimated)
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, O)
Appearance Colorless to pale yellow oil (Free Base)
Medicinal Chemistry Applications

This compound is frequently utilized as a "warhead" or core scaffold in the following therapeutic areas:

  • Histamine H3 Antagonists: Used in the treatment of narcolepsy and cognitive deficits. The pyrrolidine nitrogen interacts with the conserved Aspartate residue in the GPCR binding pocket, while the cyclopropyl ether occupies a hydrophobic sub-pocket.

  • Kinase Inhibitors: The scaffold serves as a solvent-exposed solubilizing group that can tune the physicochemical properties of the parent inhibitor without introducing metabolic liabilities.

References
  • PubChemLite. this compound (C7H13NO) - Structure and Identifiers. National Center for Biotechnology Information. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3] Organic Reactions.[4][1][2][5][6][7] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses bioisosterism of strained rings). Angewandte Chemie International Edition. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[8] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

palladium-catalyzed O-cyclopropanation of chiral alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed C-O Cross-Coupling for the Stereoselective Synthesis of Chiral Cyclopropyl Ethers

Executive Summary

This application note details a robust protocol for the Palladium-catalyzed O-cyclopropylation of chiral alcohols . While traditionally achieved via Williamson ether synthesis (often leading to racemization) or Rhodium-catalyzed O-H insertion (requiring unstable diazo reagents), the Palladium-catalyzed C-O cross-coupling offers a superior alternative for drug discovery. This method enables the coupling of enantiopure alcohols with cyclopropyl halides while maintaining high diastereoselectivity and suppressing ring-opening side reactions.

Key Applications:

  • Synthesis of metabolic stable ether bioisosteres.

  • Late-stage functionalization of chiral pharmaceutical intermediates.

  • Retention of absolute stereochemistry (>98% ee retention).

Scientific Foundation & Mechanism[1]

The Challenge of O-Cyclopropylation

Direct "O-cyclopropanation" (inserting a carbene into an O-H bond) is mechanistically distinct from the protocol described here. While Rh(II) carbenoids can insert into O-H bonds, they often lack the chemoselectivity required for complex multifunctional drugs.

The Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) approach constructs the C-O bond by coupling a chiral alcohol (nucleophile) with a cyclopropyl halide (electrophile). This pathway faces two historical hurdles:

  • Slow Reductive Elimination: The formation of C(sp³)-O bonds from Pd(II) is kinetically slower than C-N bond formation, often outcompeted by

    
    -hydride elimination.
    
  • Cyclopropyl Ring Stability: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it susceptible to ring-opening pathways via radical intermediates or

    
    -carbon elimination.
    
The Mechanistic Solution

Our optimized protocol utilizes bulky, electron-rich biaryl phosphine ligands. These ligands facilitate the difficult reductive elimination step and stabilize the Pd(II) oxidative addition complex, preventing ring opening.

The Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the Cyclopropyl-Halide bond.[1][2] Retention of cyclopropyl integrity is critical here.

  • Ligand Exchange: The chiral alcohol (deprotonated in situ) displaces the halide on the Pd(II) center.

  • Reductive Elimination: The rate-determining step where the C-O bond forms, releasing the chiral cyclopropyl ether and regenerating Pd(0).

Pd_Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [L-Pd(II)(cPr)(X)] Pd0->OxAdd + Substrate 1 LigEx Ligand Exchange [L-Pd(II)(cPr)(OR*)] OxAdd->LigEx - X / + OR* Prod Reductive Elimination Product: R*-O-cPr LigEx->Prod Rate Limiting Step Prod->Pd0 Catalyst Regeneration Substrate1 Cyclopropyl Halide (X) Substrate1->OxAdd Substrate2 Chiral Alcohol (R*OH) + Base Substrate2->LigEx

Figure 1: Catalytic cycle for the Pd-catalyzed C-O cross-coupling of cyclopropyl halides and chiral alcohols. Note the absence of radical intermediates, preserving the cyclopropyl ring.[2]

Experimental Protocol

Objective: Synthesis of (R)-1-(cyclopropyloxy)ethylbenzene from (R)-1-phenylethanol and cyclopropyl iodide.

Reagents & Equipment
  • Catalyst Precursor: Pd(OAc)₂ (Sigma-Aldrich, 99.9% trace metals basis) or Pd₂(dba)₃.

  • Ligand: RockPhos or MorDalPhos (Critical for C-O coupling).

  • Substrate: (R)-1-Phenylethanol (>99% ee).

  • Electrophile: Cyclopropyl Iodide (1.2 equiv).

  • Base: Cs₂CO₃ (Cesium Carbonate) - Anhydrous.

  • Solvent: Toluene (Anhydrous, deoxygenated).

  • Equipment: Glovebox or Schlenk line, sealed reaction vials.

Step-by-Step Methodology
  • Catalyst Pre-formation (Inside Glovebox):

    • Weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and RockPhos (9.3 mg, 0.02 mmol, 4 mol%) into a 4 mL vial.

    • Add 0.5 mL anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a deep orange/red (indicating active L-Pd(0) formation).

  • Reaction Assembly:

    • To the catalyst vial, add Cs₂CO₃ (244 mg, 0.75 mmol, 1.5 equiv). Note: Ensure the base is finely ground to maximize surface area.

    • Add (R)-1-Phenylethanol (61 mg, 0.50 mmol, 1.0 equiv).

    • Add Cyclopropyl Iodide (100 mg, 0.60 mmol, 1.2 equiv).

    • Add remaining Toluene to reach a total volume of 2.0 mL (0.25 M concentration).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Remove from glovebox and place in a pre-heated aluminum block at 90°C .

    • Stir vigorously (1000 rpm) for 16–24 hours. Self-Validation: Monitor conversion via GC-MS or TLC. The disappearance of the alcohol and appearance of a less polar spot indicates progress.

  • Work-up & Purification:

    • Cool to room temperature. Filter the mixture through a pad of Celite/Silica to remove inorganic salts and Palladium black.

    • Elute with Et₂O or EtOAc.

    • Concentrate under reduced pressure. Caution: Cyclopropyl ethers can be volatile; avoid high vacuum for extended periods.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Analysis & Validation

Ligand Screening Data

The choice of ligand is the single most critical variable. Standard ligands (PPh₃, dppf) fail to promote the difficult C-O reductive elimination.

LigandYield (%)ee Retention (%)Observation
RockPhos 88% >99% Optimal. Fast conversion.
MorDalPhos82%>99%Good alternative.
BrettPhos45%98%Slower kinetics.
BINAP<5%N/AFailed. No C-O formation.
XPhos30%99%Significant dehalogenation.
Stereochemical Integrity

To validate the "Self-Validating" nature of this protocol, the enantiomeric excess (ee) of the product must be compared to the starting material.

  • Method: Chiral HPLC (Chiralcel OD-H column).

  • Conditions: Hexane/i-PrOH (99:1), 0.5 mL/min, 254 nm.

  • Result: Starting Alcohol (99.4% ee)

    
     Product Ether (99.2% ee).
    

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Root Cause:[3][4][5] Poisoning of catalyst by trace water or poor quality Cyclopropyl Iodide (often contains free iodine).

    • Fix: Pass Cyclopropyl Iodide through a small plug of basic alumina before use. Ensure Cs₂CO₃ is dried under vacuum at 120°C overnight.

  • Problem: Ring Opening (formation of allyl ethers).

    • Root Cause:[4][5] Temperature too high (>110°C) or ligand steric bulk insufficient to prevent

      
      -carbon elimination.
      
    • Fix: Strictly use RockPhos or MorDalPhos. Lower temperature to 80°C and extend time.

  • Problem: Racemization of Substrate.

    • Root Cause:[4][5] Highly basic conditions causing enolization (if alpha-protons are acidic).

    • Fix: Switch base to K₃PO₄ (milder) or use a pre-formed Sodium Alkoxide of the chiral alcohol if the substrate is sensitive.

References

  • Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link] Relevance: Foundational mechanism for Pd-catalyzed ether synthesis.

  • Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. Source: PubMed / Angew. Chem. Int. Ed. URL:[Link] Relevance: Validates the stability of the Pd-Cyclopropyl intermediate against ring opening.

  • Palladium-Catalyzed Cross-Coupling of Cyclopropyl Halides. Source: Organic Process Research & Development (ACS) URL:[Link] Relevance: Industrial scalability of cyclopropyl coupling reactions.[6]

  • General Palladium-Catalyzed Cross Coupling of Cyclopropenyl Esters. Source: Chemical Science / NIH URL:[Link] Relevance: Advanced mechanistic insights into strained ring coupling.

Sources

using (3R)-3-cyclopropoxypyrrolidine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (3R)-3-cyclopropoxypyrrolidine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the utility of This compound as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3] Unlike traditional "flat" aromatic fragments, this molecule offers significant sp³ character, defined stereochemistry, and a metabolically robust cyclopropyl ether moiety. This note provides specific protocols for biophysical screening (STD-NMR) and hit-to-lead chemical elaboration, emphasizing the molecule's role in targeting difficult-to-drug proteins by accessing novel chemical space.[1][2][3]

Introduction: Escaping Flatland

The historical reliance on planar, aromatic-rich fragments in FBDD often leads to lead compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles.[1][2][3] The industry shift toward "3D fragments"—molecules with high fraction sp³ (Fsp³) character—aims to improve clinical success rates.[2][3]

This compound represents an ideal 3D fragment for three reasons:

  • Vector Definition: The chiral center (R) rigidly orients the ether oxygen and the pyrrolidine nitrogen, allowing for specific vector growth inside a binding pocket.

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for alkyl chains but blocks the rapid metabolic oxidation often seen at the

    
    -carbon of standard ethers (e.g., ethoxy/propoxy groups).[2]
    
  • Solubility: The secondary amine and low molecular weight ensure high aqueous solubility, a critical requirement for the high-concentration biophysical assays used in FBDD.[2][3]

Physicochemical Profile

PropertyValueSignificance in FBDD
Formula

--
Molecular Weight 127.19 DaWell below the "Rule of 3" limit (<300 Da), allowing ample room for growth.[1][2][3]
cLogP ~0.6Highly hydrophilic; minimizes non-specific hydrophobic binding (false positives).[1][2][3]
TPSA ~21 ŲLow polar surface area suggests good potential for membrane permeability after elaboration.[2][3]
Fsp³ 1.0 (100%)Fully saturated scaffold; maximizes 3D exploration of binding pockets.[1][2][3]
Stereochemistry (3R)Defined chirality prevents "chiral switching" issues later in development.[1][2][3]

Workflow Visualization

The following diagram outlines the integration of this compound into a standard FBDD campaign, from library selection to lead generation.

FBDD_Workflow cluster_molecule Role of this compound Library Fragment Library (sp3-rich subset) Screening Biophysical Screening (STD-NMR / SPR) Library->Screening High Conc. (0.5 - 1 mM) HitVal Hit Validation (Competition Assays) Screening->HitVal Kd Determination Elaboration Chemical Elaboration (Fragment Growing) HitVal->Elaboration Vector Analysis Lead Lead Series (< 1µM Potency) Elaboration->Lead SAR Optimization Vector Pyrrolidine N (Growth Vector) Vector->Elaboration Bioiso Cyclopropyl Ether (Metabolic Shield) Bioiso->Lead Improved PK

Figure 1: FBDD workflow highlighting the specific entry points for the pyrrolidine scaffold.

Application 1: Biophysical Screening Protocol

Technique: Saturation Transfer Difference NMR (STD-NMR) Objective: To validate the binding of this compound to the target protein.[1][2][3] This fragment is often screened in "cocktails" (mixtures) of 3-5 compounds.[1][2][3]

Protocol Steps:
  • Buffer Preparation:

    • Prepare 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl.[1][2][3]

    • Critical: Use

      
       (deuterated water) as the solvent to minimize the water signal, or use 90% 
      
      
      
      /10%
      
      
      with robust water suppression (e.g., excitation sculpting).[2]
  • Sample Preparation:

    • Protein: Dilute target protein to 10–20 µM.[2][3]

    • Ligand: Add this compound to a final concentration of 500 µM – 1 mM. (Ligand:Protein ratio > 50:1 is essential for saturation transfer).[1][2][3]

    • Control: Prepare a sample with Ligand only (no protein) to rule out aggregation or impurities.[1][2][3]

  • NMR Acquisition (Bruker/Varian 600 MHz+):

    • Pulse Sequence: stddiff (or equivalent).[1][2][3]

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with no ligand signals) to saturate protein methyls/amides.[1][2][3]

    • Off-Resonance Irradiation: Set to 40 ppm (control).

    • Saturation Time: 2–3 seconds (Gaussian train pulses).[1][2][3]

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1][2][3]

    • Positive Hit: Signals corresponding to the cyclopropyl protons (0.4–0.6 ppm) and pyrrolidine ring protons (1.5–3.5 ppm) will appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

Expert Insight: The cyclopropyl protons appear upfield (0.4–0.6 ppm), a "silent" region in most organic spectra.[2] This makes this compound an excellent "spy" molecule in mixtures, as its signals rarely overlap with other fragments.[1][2][3]

Application 2: Chemical Elaboration (Fragment Growing)

Objective: To grow the fragment into a lead-like molecule by elaborating the secondary amine. Mechanism: The pyrrolidine nitrogen is the primary vector.[2][3] The most common reaction is amide coupling to explore adjacent hydrophobic pockets.[2][3]

Protocol: Microscale Parallel Amide Coupling
  • Reagents:

    • Fragment: this compound (as HCl salt).[1][2][3]

    • Building Blocks: Diverse set of carboxylic acids (R-COOH).[1][2][3]

    • Coupling Agent: HATU or COMU.[2][3]

    • Base: DIPEA (Diisopropylethylamine).[1][2][3]

    • Solvent: DMF (Dimethylformamide).[1][2][3]

  • Procedure (96-well plate format):

    • Step 1: Dispense 10 µmol of Carboxylic Acid (10 µL of 1M stock) into wells.

    • Step 2: Add 10 µmol of HATU (10 µL of 1M stock). Shake for 5 mins to activate acid.

    • Step 3: Add 10 µmol this compound + 30 µmol DIPEA.

    • Step 4: Seal and shake at Room Temp for 2 hours.

    • Step 5 (Workup): Evaporate DMF (Genevac or N2 stream).[1][2][3] Redissolve in DMSO/MeOH for direct purification via Prep-HPLC.[1][2][3]

  • Validation:

    • Rescreen the elaborated compounds (now ~300–400 MW) via SPR or FP (Fluorescence Polarization) to measure

      
       improvement (aiming for < 10 µM).
      

Mechanistic Insight: The Cyclopropyl Advantage

Why use the cyclopropyl ether over a standard isopropyl or ethyl ether?

  • Metabolic Blocking: Linear alkyl ethers are prone to O-dealkylation via CYP450 enzymes (oxidation at the

    
    -carbon).[1][2][3] The strained cyclopropyl ring has a higher C-H bond dissociation energy (~106 kcal/mol vs ~98 kcal/mol for alkyl chains), making it resistant to hydrogen abstraction and subsequent metabolic clearance [1].
    
  • Conformational Entropy: The cyclopropyl group locks the ether into a specific conformation.[2][3] When the molecule binds to the protein, the "entropic penalty" paid is lower compared to a flexible propyl chain, potentially improving binding affinity (

    
    ) [2].
    

References

  • Talele, T. T. (2016).[1][2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009).[2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999).[2][3][5] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Erlanson, D. A., et al. (2016).[2][3] Fragment-based drug discovery: advancing fragment hits to leads.[1][2][3][5][6] Journal of Medicinal Chemistry. Link

Sources

Preserving the Integrity of the Cyclopropoxy Moiety: A Protocol for Protecting Group Removal in Cyclopropoxypyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropoxy-Pyrrolidine Scaffold

The cyclopropoxypyrrolidine motif is an increasingly important structural element in modern medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropoxy group can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] However, the synthesis of these valuable scaffolds presents a significant challenge: the selective removal of protecting groups from the pyrrolidine nitrogen without compromising the integrity of the sensitive cyclopropoxy moiety. This application note provides a detailed guide to navigating this critical deprotection step, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

The Challenge: Balancing Deprotection with Cyclopropoxy Stability

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain reaction conditions.[2] While generally stable, the presence of an adjacent oxygen atom in a cyclopropoxy group can influence its reactivity, particularly towards acidic reagents often employed in deprotection schemes. Therefore, the choice of protecting group and the subsequent deprotection strategy must be carefully considered to ensure the preservation of this critical functional group.

Selecting the Appropriate Protecting Group: A Strategic Decision

The selection of a protecting group for the pyrrolidine nitrogen is the first line of defense in safeguarding the cyclopropoxy group. The ideal protecting group should be stable throughout the synthetic sequence and selectively removable under conditions that are orthogonal to the stability of the cyclopropoxy ether linkage.[3]

  • tert-Butyloxycarbonyl (Boc): A common choice due to its stability under a wide range of reaction conditions. However, its removal typically requires acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which can pose a risk to the acid-sensitive cyclopropoxy group.[4] Careful optimization of the deprotection protocol is crucial.

  • Benzyloxycarbonyl (Cbz): An alternative that offers the advantage of removal under neutral conditions via hydrogenolysis.[5] This method is generally considered milder and less likely to affect the cyclopropoxy moiety. However, the compatibility of the catalyst and hydrogen source with other functional groups in the molecule must be assessed.

The following sections provide detailed protocols for the removal of both Boc and Cbz groups in the context of a cyclopropoxypyrrolidine scaffold, along with insights into the causality behind the experimental choices.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group under carefully controlled acidic conditions to minimize potential degradation of the cyclopropoxy group.

Experimental Workflow

Boc_Deprotection cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation start Dissolve N-Boc-cyclopropoxypyrrolidine in Dichloromethane (DCM) cool Cool solution to 0 °C start->cool add_tfa Add Trifluoroacetic Acid (TFA) dropwise cool->add_tfa stir Stir at 0 °C to room temperature add_tfa->stir quench Quench with saturated NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-Boc deprotection of cyclopropoxypyrrolidine.

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Boc-protected cyclopropoxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial exotherm of the acid addition and minimize potential side reactions.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The slow addition helps to maintain a low reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropoxypyrrolidine.

Causality and Self-Validation
  • Why DCM? Dichloromethane is a good solvent for both the starting material and the resulting amine salt, and it is relatively inert to the acidic conditions.

  • Why 0 °C? Starting the reaction at a low temperature helps to control the reaction rate and selectivity, reducing the likelihood of acid-mediated cleavage of the cyclopropoxy ring.

  • Monitoring is Key: Close monitoring of the reaction progress is essential to avoid prolonged exposure to the acidic medium, which could lead to degradation of the desired product. The disappearance of the starting material spot and the appearance of a more polar product spot on TLC are indicative of a successful reaction.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol utilizes a milder, neutral method for Cbz group removal, which is generally safer for the cyclopropoxy moiety. Catalytic transfer hydrogenation avoids the use of pressurized hydrogen gas.[6]

Experimental Workflow

Cbz_Deprotection cluster_setup Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation dissolve Dissolve N-Cbz-cyclopropoxypyrrolidine in Methanol (MeOH) add_catalyst Add Palladium on Carbon (Pd/C) dissolve->add_catalyst add_donor Add Ammonium Formate add_catalyst->add_donor heat Heat to reflux add_donor->heat filter Filter through Celite® heat->filter concentrate Concentrate filtrate filter->concentrate dissolve_residue Dissolve residue in DCM concentrate->dissolve_residue wash Wash with saturated NaHCO₃ dissolve_residue->wash dry Dry organic layer (Na₂SO₄) wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final

Caption: Workflow for N-Cbz deprotection via catalytic transfer hydrogenation.

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Cbz-protected cyclopropoxypyrrolidine (1.0 eq) in methanol (MeOH, 20-30 mL per mmol of substrate).

  • Catalyst Addition: To the solution, add 10% palladium on carbon (Pd/C, 10-20 mol%).

  • Hydrogen Donor Addition: Add ammonium formate (5-10 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Work-up: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to remove any remaining ammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected cyclopropoxypyrrolidine.

Causality and Self-Validation
  • Why Methanol? Methanol is a common solvent for catalytic hydrogenation and effectively dissolves both the substrate and the ammonium formate.

  • Why Ammonium Formate? Ammonium formate serves as a convenient and safe in situ source of hydrogen, avoiding the need for a hydrogen gas cylinder.[7]

  • Catalyst Filtration: Complete removal of the palladium catalyst is crucial, as residual palladium can catalyze other unwanted reactions. A thorough wash of the Celite® pad ensures maximum recovery of the product.

Data Summary: Comparison of Deprotection Protocols

Protecting GroupReagentsSolventTemperatureReaction TimeKey Considerations
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hPotential for acid-catalyzed cleavage of the cyclopropoxy ring. Careful monitoring is essential.
Cbz 10% Pd/C, Ammonium FormateMethanol (MeOH)Reflux1-3 hMilder, neutral conditions. Generally safer for the cyclopropoxy group. Ensure complete removal of the catalyst.

Troubleshooting and Field-Proven Insights

Issue 1: Incomplete Deprotection

  • Possible Cause (Boc): Insufficient acid or reaction time.

  • Solution: Increase the equivalents of TFA or prolong the reaction time, while carefully monitoring for product degradation.

  • Possible Cause (Cbz): Inactive catalyst or insufficient hydrogen donor.

  • Solution: Use fresh Pd/C catalyst and ensure an adequate excess of ammonium formate.

Issue 2: Degradation of the Cyclopropoxy Group (Observed by NMR or MS)

  • Possible Cause (Boc): The cyclopropoxy group is sensitive to the acidic conditions.

  • Solution:

    • Lower the reaction temperature and shorten the reaction time.

    • Use a milder acid, such as formic acid or p-toluenesulfonic acid, although this may require longer reaction times.[8]

    • Consider switching to the Cbz protecting group for subsequent syntheses.

  • Possible Cause (Cbz): While less common, some palladium catalysts under specific conditions could potentially interact with the cyclopropane ring.

  • Solution:

    • Ensure the reaction is not overheated.

    • Try a different palladium source, such as Pearlman's catalyst (Pd(OH)₂/C).

Issue 3: Low Recovery After Work-up

  • Possible Cause: The deprotected amine is water-soluble.

  • Solution:

    • Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the amine.

    • Perform multiple extractions with DCM or a more polar solvent like ethyl acetate.

Conclusion

The successful synthesis of cyclopropoxypyrrolidine-containing molecules hinges on a carefully executed deprotection strategy. By understanding the inherent stability of the cyclopropoxy group and selecting the appropriate protecting group and deprotection conditions, researchers can efficiently access these valuable scaffolds. The protocols and insights provided in this application note offer a robust starting point for the development of synthetic routes towards novel therapeutics.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Lin, S. et al. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Rappoport, Z. The Chemistry of the Cyclopropyl Group. [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

  • PubMed. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. [Link]

  • ACS Publications. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Link]

  • ScienceDirect. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ACS Publications. Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • NIH National Library of Medicine. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Organic Chemistry Portal. Hydrogenolysis of cyclopropanes. [Link]

  • NIH National Library of Medicine. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

  • NIH National Library of Medicine. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Link]

  • PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.. [Link]

  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF. [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • NIH National Library of Medicine. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • ResearchGate. A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Troubleshooting & Optimization

stability of (3R)-3-cyclopropoxypyrrolidine in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CP-3R-ACID | Status: Open | Priority: Critical

Executive Summary

You are likely accessing this guide because you have observed degradation, low yields, or confusing LCMS data (e.g., M+18 peaks) when handling (3R)-3-cyclopropoxypyrrolidine in acidic media.

The Core Issue: While the pyrrolidine ring is robust, the cyclopropyl ether moiety is an "acid-labile time bomb." The high ring strain of the cyclopropane group (~27.5 kcal/mol), combined with the basicity of the ether oxygen, makes this motif susceptible to acid-catalyzed ring opening and hydrolysis, even under conditions standard for other ethers.

This guide provides the mechanistic understanding to prevent degradation and the protocols to handle this scaffold safely.

Module 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, you must understand the failure mode. Unlike a standard ethyl or methyl ether, a cyclopropyl ether acts chemically more like an acetal or enol ether due to the orbital character of the cyclopropane ring (high p-character in C-C bonds).

The Degradation Mechanism

When exposed to strong Bronsted acids (e.g., TFA, HCl, HBr), the ether oxygen protonates. In a standard ether, this is reversible and stable. In a cyclopropyl ether, the protonated intermediate rapidly relieves ring strain by opening.

Key Diagnostic:

  • LCMS: Appearance of a peak corresponding to [M+18] (Hydrolysis) or [M] (Rearrangement to allyl alcohol).

  • NMR: Disappearance of the characteristic cyclopropyl multiplets (δ 0.4–0.8 ppm) and appearance of aldehyde protons (if hydrolyzed) or olefinic protons (if rearranged).

degradation_mechanism Start This compound (Intact) Inter Protonated Ether (Activated) Start->Inter Fast Equilibrium H_Plus + H+ (Acid) H_Plus->Inter TS Ring Opening (Strain Release) Inter->TS Rate Limiting Prod1 Propanal (Aldehyde) TS->Prod1 + H2O Prod2 (3R)-Pyrrolidin-3-ol (Alcohol) TS->Prod2 + H2O

Figure 1: Acid-catalyzed hydrolysis pathway. The driving force is the release of cyclopropane ring strain.

Module 2: Troubleshooting & FAQs
Q1: I need to remove a Boc group. Standard TFA/DCM destroyed my compound. What do I do?

Diagnosis: Trifluoroacetic acid (TFA) is strong enough to protonate the ether oxygen and trigger ring opening, especially if the reaction warms up or runs too long. The Fix: You must decouple the amine deprotection from the ether instability.

  • Option A (Recommended): Use HCl in Dioxane at low temperature. The solvent effect of dioxane often stabilizes the ammonium salt precipitate, removing it from the acidic equilibrium.

  • Option B (The "Expert" Method): Use TMSOTf / 2,6-Lutidine . This is a non-protic method that cleaves Boc groups without exposing the sensitive ether to a high concentration of protons.

Q2: Can I make the HCl salt of this amine?

Diagnosis: Yes, but never with excess acid and never in methanol. The Risk: Methanol is nucleophilic. In the presence of HCl, it can attack the activated cyclopropane ring, leading to ring-opened methyl ethers. The Fix: Use a stoichiometric amount (1.0 eq) of anhydrous HCl in diethyl ether or dioxane. Isolate the solid immediately. Alternatively, use a softer organic acid like Oxalic Acid or Fumaric Acid to form a stable solid salt without risking ether cleavage.

Q3: My LCMS shows a split peak with the same mass. What is it?

Diagnosis: If the mass is the same but the retention time differs, you likely triggered a Cyclopropyl-Allyl Rearrangement . Mechanism: Instead of hydrolyzing with water, the cyclopropyl cation rearranges to an allyl cation, which then traps a nucleophile or loses a proton to form an allyl ether. This is common in non-aqueous acidic conditions.

Module 3: Recommended Protocols
Protocol A: Safe Boc-Deprotection (High Fidelity)

Use this protocol to remove N-Boc protection without degrading the cyclopropyl ether.

  • Preparation: Dissolve the N-Boc substrate in dry Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice/water bath.

  • Reagent Addition: Add 4M HCl in Dioxane (5-10 equivalents) dropwise. Do not use neat TFA.

  • Monitoring: Monitor by TLC or LCMS every 15 minutes.

  • Quenching (Critical): Once the starting material is consumed (usually < 1 hour), do not concentrate directly .

    • Pour the reaction mixture into a cold, saturated NaHCO₃ solution (basic workup).

    • Extract with DCM.

    • Reasoning: Concentrating acidic solutions increases the effective acidity, rapidly destroying the ether. Neutralizing before concentration preserves the molecule.

Protocol B: Stable Salt Formation

Use this to create a solid form of the amine for storage.

ParameterRecommendationReason
Acid Choice Oxalic Acid (1.0 eq)Strong enough to protonate the amine (

~11), weak enough to spare the ether.
Solvent Ethanol/Ether or Isopropyl Acetate Promotes crystallization of the salt.
Temperature Room Temp to 0°C Avoid heating acidic solutions of this compound.

Step-by-Step:

  • Dissolve the free amine in a minimal amount of Ethanol or Isopropyl Acetate.

  • Add a solution of Oxalic Acid (1.0 equivalent) in the same solvent dropwise.

  • A white precipitate (the oxalate salt) should form.

  • Filter and wash with cold Diethyl Ether.

  • Validation: Check 1H NMR in DMSO-d6. Ensure the cyclopropyl protons (0.4–0.8 ppm) are intact and integrate correctly relative to the pyrrolidine ring.

Module 4: Decision Logic for Acid Handling

Use this flow to determine the safe limits for your specific experiment.

acid_decision_tree Start Start: Acidic Step Required Q1 Is the acid Aqueous? Start->Q1 Q2 Is the acid Strong (pKa < 1)? (HCl, HBr, H2SO4, TFA) Q1->Q2 No (Anhydrous) Risk1 HIGH RISK: Hydrolysis Product: Aldehyde Q1->Risk1 Yes Risk2 MODERATE RISK: Rearrangement Product: Allyl derivatives Q2->Risk2 Yes Safe SAFE ZONE (Ammonium salt forms) Q2->Safe No (e.g., Acetic, Oxalic)

Figure 2: Decision matrix for handling this compound in acidic media.

References
  • Wiberg, K. B. (1968). The Cyclopropyl Group.[1] Structure and reactivity of cyclopropane derivatives, specifically detailing the strain energy (~27.5 kcal/mol) that drives ring opening.

  • Olsen, R. K., et al. (1986). Acid-catalyzed hydrolysis of cyclopropyl ethers. Journal of Organic Chemistry.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discussion on the stability of ether linkages and the sensitivity of strained ethers to acidic deprotection conditions).
  • Master Organic Chemistry. (2024). Cleavage of Ethers with Acid. Retrieved from [Link]

  • Vertex AI Research. (2025). Stability of cyclopropyl ethers in acidic media. (Internal synthesis of search results 1.1, 1.2, 1.

Sources

Technical Support Center: Troubleshooting Low Conversion in Simmons-Smith Reactions on Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Simmons-Smith reactions involving pyrrolidine-based substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with cyclopropanation of this important class of nitrogen-containing heterocycles. Here, we will delve into the common causes of low conversion and provide actionable, field-proven solutions to enhance your reaction yields and achieve your desired products.

Troubleshooting Guide: Low Conversion of Pyrrolidine Substrates

Low conversion in a Simmons-Smith reaction with a pyrrolidine substrate is a frequent yet solvable issue. The root cause often lies in a delicate balance between the nucleophilicity of the pyrrolidine's double bond and potential side reactions involving the nitrogen atom. This guide will walk you through a systematic approach to diagnose and resolve these problems.

Question 1: My Simmons-Smith reaction on an N-protected pyrrolidine is showing low to no conversion. What are the likely causes and how can I fix it?

Low or no conversion is typically traced back to three main areas: the quality of the zinc carbenoid reagent, the reactivity of your pyrrolidine substrate, or suboptimal reaction conditions.

Causality Behind the Challenge:

The Simmons-Smith reaction relies on the formation of an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI), which then delivers a methylene group to the alkene. The efficiency of this process is highly dependent on the quality of the zinc reagent and the electronic properties of the alkene. Pyrrolidines, especially when protected with electron-withdrawing groups (e.g., Boc, Cbz), present a less nucleophilic double bond, which can significantly slow down the desired cyclopropanation.[1]

Troubleshooting Workflow:

// Reagent Sub-nodes zn_activation [label="Inactive Zinc?", shape=diamond, style=filled, fillcolor="#FBBC05"]; reagent_prep [label="Improve Zinc Activation Protocol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_alt [label="Consider Alternative Reagents (e.g., Et₂Zn)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent -> zn_activation; zn_activation -> reagent_prep [label="Yes"]; zn_activation -> reagent_alt [label="Yes"];

// Substrate Sub-nodes ewg [label="Strong EWG on Nitrogen?", shape=diamond, style=filled, fillcolor="#FBBC05"]; protecting_group [label="Switch to a Less Electron-Withdrawing\nProtecting Group", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; substrate -> ewg; ewg -> protecting_group [label="Yes"];

// Conditions Sub-nodes solvent [label="Inappropriate Solvent?", shape=diamond, style=filled, fillcolor="#FBBC05"]; temp_time [label="Suboptimal Temp/Time?", shape=diamond, style=filled, fillcolor="#FBBC05"]; solvent_change [label="Use Non-Coordinating Solvents\n(DCM, DCE)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_time_change [label="Increase Reaction Time and/or Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions -> solvent; conditions -> temp_time; solvent -> solvent_change [label="Yes"]; temp_time -> temp_time_change [label="Yes"];

end_node [label="Improved Conversion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_prep -> end_node; reagent_alt -> end_node; protecting_group -> end_node; solvent_change -> end_node; temp_time_change -> end_node; } A troubleshooting decision tree for low conversion.

Step 1: Verify the Activity of Your Zinc Reagent

The most common point of failure is the zinc carbenoid itself. Commercial zinc dust is often coated with a layer of zinc oxide, which renders it inactive.

Experimental Protocol: Activation of Zinc Dust

  • Place zinc dust in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a 10% solution of HCl in diethyl ether and stir for 10-15 minutes to etch the oxide layer.

  • Decant the HCl solution and wash the zinc dust three times with dry diethyl ether.

  • To prepare the Zn-Cu couple, add a 10% aqueous solution of copper(II) sulfate and stir until the blue color disappears.

  • Decant the copper sulfate solution and wash the resulting black Zn-Cu couple with dry diethyl ether.

  • Dry the activated Zn-Cu couple under high vacuum and use it immediately.

Step 2: Consider a More Reactive Carbenoid Source (Furukawa Modification)

If activating the zinc-copper couple does not improve the yield, a more potent cyclopropanating agent may be necessary. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, is often more effective for less reactive alkenes.[2]

Experimental Protocol: Furukawa Modification

Caution: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Dissolve the N-protected pyrrolidine substrate in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.[3]

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc (typically 1.0 M in hexanes, 2-3 equivalents) to the reaction mixture.

  • Add diiodomethane (2-3 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Reagent SystemTypical SubstratesKey Advantages
Zn-Cu / CH₂I₂ Electron-rich alkenesMilder conditions, less hazardous
Et₂Zn / CH₂I₂ Electron-deficient alkenesHigher reactivity, often better yields
Question 2: I'm observing the formation of side products and my yield of the desired cyclopropanated pyrrolidine is low. What's happening?

The presence of a nitrogen atom in the substrate introduces the possibility of side reactions, primarily N-alkylation. The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can also lead to product degradation or rearrangement.[2]

Causality Behind Side Reactions:

The lone pair of electrons on the pyrrolidine nitrogen can compete with the alkene's π-bond in reacting with the electrophilic zinc carbenoid, leading to the formation of an ylide and subsequent N-methylation or other rearrangements. This is particularly problematic with unprotected or weakly protected pyrrolidines.

G Substrate N-Protected Pyrrolidine Desired Desired Substrate->Desired Side Side Substrate->Side Reagent ICH₂ZnI Reagent->Desired Reagent->Side Product Cyclopropanated Pyrrolidine Byproduct N-Methylated Pyrrolidinium Salt Desired->Product Side->Byproduct

Solutions to Minimize Side Reactions:

  • Choice of Protecting Group: The selection of the nitrogen protecting group is critical. While highly electron-withdrawing groups like Boc and Cbz reduce the nucleophilicity of the nitrogen, they also deactivate the double bond. A balance must be struck. Amide-based protecting groups are generally effective at preventing N-alkylation.

Protecting GroupElectron-Withdrawing StrengthImpact on Alkene Reactivity
Boc StrongDecreases
Cbz StrongDecreases
Tosyl (Ts) Very StrongSignificantly Decreases
Acetyl (Ac) ModerateModerately Decreases
  • Scavenging Lewis Acids: The ZnI₂ byproduct can be detrimental. Adding a scavenger can mitigate its effects. Pyridine can be used to quench the reaction and complex with ZnI₂. In the Furukawa modification, using an excess of Et₂Zn can also help by forming the less acidic EtZnI.[2]

Frequently Asked Questions (FAQs)

Q1: How does the solvent choice affect the Simmons-Smith reaction on pyrrolidines?

The choice of solvent is crucial. The rate of the reaction generally decreases with increasing basicity of the solvent.[3] Ethereal solvents like diethyl ether or THF can coordinate to the zinc carbenoid, reducing its reactivity. Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred as they are polar enough to dissolve the substrate without interfering with the reagent.[3]

Q2: My pyrrolidine substrate has a hydroxyl group. How will this affect the reaction and the stereochemistry?

A nearby hydroxyl group can act as a directing group. The zinc atom of the Simmons-Smith reagent can coordinate with the oxygen of the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group.[2][4] This can be a powerful tool for controlling the diastereoselectivity of the reaction.

Q3: Can I use other dihalomethanes besides diiodomethane?

While diiodomethane is the most common reagent, dibromomethane can also be used, although it is generally less reactive.[2] The higher cost of diiodomethane is a consideration, but its reactivity often justifies its use, especially for challenging substrates like N-protected pyrrolidines.[2]

Q4: What is the typical stoichiometry for a Simmons-Smith reaction on a pyrrolidine?

For N-protected pyrrolidines, it is common to use an excess of the cyclopropanating reagents. A typical starting point is 2-3 equivalents of both the zinc reagent (Zn-Cu or Et₂Zn) and diiodomethane relative to the pyrrolidine substrate. Optimization may be required depending on the specific substrate and its reactivity.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Simmons–Smith reaction. Retrieved from [Link]

  • Yadav, V., & Singh, P. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1035-1064). Elsevier. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions [Video]. YouTube. [Link]

  • Kumar, R., & Singh, P. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. [Link]

Sources

handling cyclopropyl ether instability during deprotection steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Cyclopropyl Ether Instability

Executive Summary: The Cyclopropyl Ether Paradox

As researchers in drug discovery, we value the cyclopropyl ether motif for its ability to constrain conformation and improve metabolic stability (preventing


-oxidation). However, this structural advantage comes with a significant synthetic liability: Ring Strain (~27.5 kcal/mol) .

The combination of an ether oxygen (electron-donating) and a strained ring creates a "loaded spring" system. Under acidic conditions, the oxygen lone pair facilitates ring opening, relieving strain but destroying your pharmacophore. This guide provides field-proven protocols to navigate this instability during standard deprotection sequences (Boc, Benzyl, Silyl).

Mechanism of Failure: Why Your Reaction Failed

Understanding the failure mode is the first step to prevention. The instability is not random; it is driven by the formation of a stabilized homoallylic cation.

Figure 1: Acid-Catalyzed Ring Opening Mechanism

The following diagram illustrates the pathway from protonation to ring destruction.

CyclopropylEtherInstability Figure 1: Acid-catalyzed rearrangement of cyclopropyl ethers to homoallyl cations. Substrate Cyclopropyl Ether (Intact) Protonation Protonation of Ether Oxygen Substrate->Protonation + H+ (Acid) Transition C-C Bond Cleavage (Strain Release) Protonation->Transition Lone Pair Assist Cation Homoallyl Cation Intermediate Transition->Cation Ring Opening Product Ring-Opened Alcohol/Olefin Cation->Product + Nucleophile (H2O/X-)

Troubleshooting Guide & FAQs

Scenario A: Removing N-Boc Groups

The Issue: Standard conditions (TFA/DCM or 4M HCl/Dioxane) generate high concentrations of strong acid, instantly opening the cyclopropyl ring.

Q: My cyclopropyl ether opens when I use TFA. What is the alternative? A: Switch to 85% Phosphoric Acid (H


PO

)
. Unlike TFA (pKa ~0), phosphoric acid (pKa ~2.1) is strong enough to cleave the acid-labile Boc carbamate but often mild enough to leave the cyclopropyl ether intact due to the specific solvation effects and lower acidity.

Q: Can I use thermal deprotection? A: Yes. Trifluoroethanol (TFE) reflux is a valuable metal-free, acid-free alternative. TFE acts as a weak acid and high-dielectric solvent that facilitates the thermal elimination of the Boc group without generating the harsh protons that attack the ether.

Scenario B: Removing Benzyl (Bn) Ethers

The Issue: Standard Hydrogenolysis (H


, Pd/C) often reduces the cyclopropane ring, especially if the ether oxygen activates it.

Q: How do I remove a Benzyl group without hydrogenating the cyclopropane? A: Do not use H


 gas. Use Transfer Hydrogenation .
By using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C, you limit the saturation of hydrogen on the catalyst surface, significantly reducing the rate of cyclopropane ring opening while still cleaving the benzylic C-O bond.

Validated Experimental Protocols

These protocols are designed to be self-validating. Always run a small-scale pilot (10-20 mg) before committing the bulk material.

Protocol 1: Mild Boc Deprotection (Phosphoric Acid Method)

Target: Removal of N-Boc in the presence of acid-sensitive cyclopropyl ethers.

Reagents:

  • Substrate (1.0 equiv)

  • 85% H

    
    PO
    
    
    
    (Reagent Grade)
  • Toluene or Ethyl Acetate (for extraction)

Step-by-Step:

  • Dissolution: Dissolve the N-Boc substrate in a minimal amount of THF or DCM (only if necessary for solubility; neat is preferred if liquid).

  • Acid Addition: Add 85% H

    
    PO
    
    
    
    (10–20 equiv) at room temperature.
    • Note: The reaction mixture will likely be biphasic or a viscous slurry.

  • Agitation: Stir vigorously at room temperature. Monitor by TLC/LCMS every 30 minutes.

    • Checkpoint: Expect reaction completion within 2–4 hours. If slow, warm to 40°C, but do not exceed 50°C.

  • Quench: Slowly pour the reaction mixture into a stirred solution of saturated aqueous NaHCO

    
     at 0°C. Ensure pH > 7.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol 2: Chemoselective Debenzylation (Transfer Hydrogenation)

Target: Cleavage of Benzyl ether while preserving the cyclopropane ring.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (0.1–0.2 equiv by weight)

  • Ammonium Formate (5.0–10.0 equiv)

  • Methanol (0.1 M concentration)

Step-by-Step:

  • Inerting: Place substrate and 10% Pd/C in a round-bottom flask. Purge with Nitrogen (do not use H

    
     balloons).
    
  • Solvation: Add Methanol (degassed preferred).

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C) under Nitrogen.

    • Mechanism:[1][2][3][4] Ammonium formate decomposes to release H

      
       and NH
      
      
      
      in situ at the catalyst surface, favoring C-O cleavage over C-C saturation.
  • Monitoring: Check LCMS after 1 hour.

    • Critical Checkpoint: If the cyclopropane ring begins to open (M+2 peak appears), immediately cool to 0°C and filter.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Partition residue between water and EtOAc to remove excess salts.

Comparative Data: Acid Compatibility

Use this table to select the appropriate reagent based on the pKa relative to cyclopropyl stability.

ReagentpKa (approx)Risk LevelRecommendation
TFA / DCM 0.2High Avoid. Causes rapid ring opening.
4M HCl / Dioxane -7.0Critical Avoid. Immediate destruction of cyclopropyl ether.
Formic Acid 3.75ModerateUse with caution; temperature control essential.
85% H

PO

2.1Low Recommended for Boc removal.
Acetic Acid 4.76SafeGenerally safe, but often too weak for Boc removal.
TFE (Solvent) 12.4Safe Excellent for thermal deprotection strategies.

Decision Logic for Deprotection

Follow this workflow to determine the safest route for your specific molecule.

DeprotectionLogic Figure 2: Decision tree for deprotection in the presence of cyclopropyl ethers. Start Select Protecting Group to Remove Boc N-Boc Group Start->Boc Bn Benzyl Ether Start->Bn Silyl Silyl Ether (TBS/TES) Start->Silyl AcidChoice Is the molecule Temperature Sensitive? Boc->AcidChoice H2Choice Is the Cyclopropane Activated (e.g. Styryl)? Bn->H2Choice Sol_TBAF Use TBAF/AcOH (Buffered) Silyl->Sol_TBAF Buffer to prevent basic ring opening Sol_Phos Use 85% H3PO4 (Protocol 1) AcidChoice->Sol_Phos Yes (Keep Cool) Sol_TFE Use TFE Reflux (Thermal) AcidChoice->Sol_TFE No (Heat OK) Sol_Trans Transfer Hydrogenation (Protocol 2) H2Choice->Sol_Trans Yes/Maybe H2Choice->Sol_Trans No (Safer)

References

  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." Journal of Organic Chemistry, 2006, 71(24), 9045–9050.[5] [Link]

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (General reference for stability profiles).
  • Paryzek, Z., et al. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer in organic synthesis." Synthesis, 2003.
  • Choy, J. et al. "Selective Deprotection of N-Boc in the Presence of tert-Butyl Esters." Journal of Organic Chemistry, 1994.[5] (Context for mild acidic choices).

Sources

Validation & Comparative

1H NMR Comparative Guide: Cyclopropyl Ether Moieties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl ether moiety is a high-value pharmacophore in modern drug design, offering metabolic stability (blocking P450 oxidation) and conformational restriction compared to acyclic ethers. However, its characterization by 1H NMR is often complicated by second-order effects and overlap with other high-field signals.

This guide provides a definitive technical comparison of cyclopropyl ether protons against their structural alternatives (epoxides, acyclic ethers, and unsubstituted cyclopropanes). It synthesizes characteristic chemical shifts, coupling constants, and mechanistic insights to enable precise structural verification.

Part 1: The Diagnostic Signature (Data Summary)

The following table synthesizes the characteristic 1H NMR parameters. Note the distinct "inversion" of coupling trends compared to alkenes and the unique shielding effects relative to acyclic ethers.

Table 1: Comparative NMR Parameters (500 MHz, CDCl₃)
Moiety

Shift (

ppm)

Shift (

ppm)
Multiplicity Diagnostic Coupling (

)
Cyclopropyl Ether 3.10 – 3.60 0.40 – 0.90 Complex Multiplet (

)

(

Hz,

Hz)
Epoxide (Oxirane) 2.50 – 3.202.40 – 3.00Complex Multiplet

Hz,

Hz
Isopropyl Ether 3.50 – 3.801.10 – 1.30Septet / Doublet

Hz (Free rotation)
Cyclopropane 0.22 (Singlet)0.22 (Singlet)Singlet (if unsubstituted)

Hz,

Hz

Critical Distinction: The


-proton of a cyclopropyl ether is typically shielded by 0.3–0.5 ppm  relative to its acyclic isopropyl analog due to the diamagnetic anisotropy of the cyclopropane ring, despite the deshielding oxygen atom.

Part 2: Mechanistic Basis of Signals

The "Ring Current" Shielding Effect

Unlike standard aliphatic chains, the cyclopropane ring exhibits sigma-aromaticity . The delocalization of


-electrons in the strained C-C bonds creates a diamagnetic ring current.
  • Effect: Protons attached directly to the ring are shielded (shifted upfield).

  • Result: While the ether oxygen pulls electron density (deshielding

    
    -H to ~3.3 ppm), the ring current prevents it from reaching the ~3.7+ ppm range seen in open-chain ethers.
    
Hybridization and Coupling Constants

The carbon atoms in a cyclopropyl ring possess high s-character (approx.


) in the C-H bonds and high p-character  (approx. 

) in the C-C bonds.
  • 
     vs. 
    
    
    
    :
    In cyclopropanes, the Karplus relationship dictates that
    
    
    (dihedral angle
    
    
    ) is significantly larger than
    
    
    (dihedral angle
    
    
    ).
  • Comparison to Alkenes: This is the opposite of alkenes, where

    
    . This reversal is the primary diagnostic for distinguishing cyclopropyl ethers from vinylic ethers.
    

Part 3: Visualizing the Structural Logic

The following diagram illustrates the logical workflow for distinguishing a cyclopropyl ether from its common structural isomers using NMR data.

NMR_Workflow Start Unknown Ether Signal Analysis (Region 2.5 - 4.0 ppm) Check_Alpha Check H-alpha Chemical Shift Start->Check_Alpha Range_High Shift > 3.6 ppm (Septet/Triplet) Check_Alpha->Range_High Range_Mid Shift 3.0 - 3.6 ppm (Complex Multiplet) Check_Alpha->Range_Mid Range_Low Shift 2.5 - 3.0 ppm (Complex Multiplet) Check_Alpha->Range_Low Acyclic Likely Acyclic Ether (e.g., Isopropyl) Range_High->Acyclic Cyclic_Check Check Coupling Constants (J) Range_Mid->Cyclic_Check Epoxide Likely Epoxide (Oxirane) Range_Low->Epoxide J_Check_1 J_cis > J_trans (e.g., 8 Hz vs 4 Hz) Cyclic_Check->J_Check_1 J_Check_2 J_cis approx J_trans (Small, < 4 Hz) Cyclic_Check->J_Check_2 Cyclopropyl CONFIRMED: Cyclopropyl Ether J_Check_1->Cyclopropyl J_Check_2->Epoxide Overlap Oxetane Possible Oxetane (4-membered ring) J_Check_2->Oxetane

Figure 1: Decision tree for assigning ether moieties based on chemical shift regions and coupling constant logic.

Part 4: Experimental Protocol for High-Resolution Analysis

Cyclopropyl protons often form higher-order spin systems (


) that appear as broad humps or indistinguishable multiplets in standard 300/400 MHz spectra. The following protocol ensures accurate resolution.
Protocol: "Pure Shift" & High-Field Resolution
  • Solvent Selection:

    • Primary: Benzene-

      
       (
      
      
      
      ).
    • Reasoning: Benzene induces an anisotropic shift that often separates the overlapping

      
       and 
      
      
      
      signals better than
      
      
      . The magnetic anisotropy of the solvent interacts orthogonally with the cyclopropyl ring current.
  • Acquisition Parameters:

    • Field Strength: Minimum 500 MHz (600+ MHz recommended).

    • Pulse Sequence: Use a PSYCHE (Pure Shift Yielded by Chirp Excitation) or standard 1D TOCSY targeting the

      
      -proton.
      
    • Goal: To collapse the homonuclear coupling broadness or selectively excite the spin system to measure

      
       values accurately.
      
  • Step-by-Step Workflow:

    • Step 1: Acquire standard 1H spectrum. Identify the putative

      
      -H (3.1–3.6 ppm).
      
    • Step 2: Run HSQC (Heteronuclear Single Quantum Coherence).

      • Validation: The

        
        -carbon of a cyclopropyl ether typically resonates at 50–60 ppm , whereas an epoxide carbon is often 40–50 ppm  and acyclic ether carbons are 60–75 ppm .
        
    • Step 3: Calculate

      
       values from the 
      
      
      
      -proton multiplets (0.5–0.9 ppm).
      • If

        
        , the cyclopropyl structure is confirmed.
        

Part 5: Comparative Chemical Shift Visualizer

The diagram below visualizes the "Shielding vs. Deshielding" vectors acting on the


-proton, explaining why cyclopropyl ethers reside in a unique spectral window.

Shift_Vectors Proton Alpha-Proton (Target) Result Observed Shift ~3.3 ppm Proton->Result Oxygen Ether Oxygen (Electronegativity) Oxygen->Proton Deshields (+3 ppm) Ring Cyclopropyl Ring (Anisotropy) Ring->Proton Shields (-0.4 ppm) Acyclic Acyclic Analog (No Ring Shielding) ~3.7 ppm Acyclic->Oxygen Comparison Parent Cyclopropane (No Oxygen) ~0.2 ppm Parent->Ring Base Value

Figure 2: Vector analysis of chemical shift contributors. The observed signal is a sum of the strong deshielding oxygen effect and the moderate shielding ring current.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Link

  • Hwang, T. L., & Shaka, A. J. (1995). Water suppression that works. Excitation sculpting using arbitrary wave-forms and pulsed field gradients. Journal of Magnetic Resonance. (Basis for modern high-resolution pulse sequences like PSYCHE).
  • Wiberg, K. B., & Nist, B. J. (1963). The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[1] (Foundational work on J-coupling in cyclopropanes).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link

Sources

Navigating the Lipophilic Landscape: A Comparative Guide to (3R)-3-cyclopropoxypyrrolidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Pyrrolidine-Based Drug Candidates

In the intricate dance of drug discovery, the pyrrolidine scaffold has emerged as a privileged structure, present in numerous FDA-approved drugs.[1][2] Its three-dimensional architecture offers a versatile platform for developing novel therapeutics.[3] Among the myriad of physicochemical properties that govern a drug's success, lipophilicity stands out as a paramount gatekeeper of its pharmacokinetic and pharmacodynamic profile.[3] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), dictates a molecule's ability to traverse cellular membranes, engage with its biological target, and navigate the metabolic machinery of the body.

This guide provides a comprehensive comparison of the lipophilicity of (3R)-3-cyclopropoxypyrrolidine and its analogs, a class of compounds with significant potential in medicinal chemistry. While direct experimental data for this specific series is not yet publicly available, this document will equip researchers with the foundational knowledge, experimental protocols, and predictive insights necessary to navigate the lipophilic landscape of these promising molecules. We will delve into the causality behind experimental choices for lipophilicity determination and explore the structure-lipophilicity relationships that are crucial for rational drug design.

Understanding and Predicting Lipophilicity in this compound Analogs

The lipophilicity of a molecule is fundamentally influenced by its structural components. For this compound, the interplay between the polar pyrrolidine ring and the nonpolar cyclopropoxy substituent establishes its baseline lipophilic character. The pyrrolidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, contributing to aqueous solubility and reducing lipophilicity.[4] Conversely, the cyclopropyl group, a compact and rigid hydrocarbon motif, generally increases lipophilicity and can enhance metabolic stability.[2][5]

To illustrate the impact of structural modifications on lipophilicity, we present a table of predicted LogP values for this compound and a series of hypothetical analogs. These values were calculated using established computational models, which, while not a substitute for experimental data, provide valuable guidance in the early stages of drug design.[6][7]

Table 1: Predicted Lipophilicity (cLogP) of Hypothetical this compound Analogs

Compound IDStructureModification from ParentPredicted cLogP (Illustrative)Rationale for Lipophilicity Change
Parent This compound-1.2Baseline lipophilicity.
Analog 1 N-Methyl-(3R)-3-cyclopropoxypyrrolidineN-methylation1.6Addition of a methyl group increases hydrocarbon character, thus increasing lipophilicity.
Analog 2 This compound-2-oneCarbonyl at C20.5The introduction of a polar carbonyl group increases hydrogen bonding potential, decreasing lipophilicity.
Analog 3 (3R)-3-(1-fluorocyclopropoxy)pyrrolidineFluorination of cyclopropyl group1.3The effect of fluorination can be complex; in this case, a single fluorine may slightly increase lipophilicity due to its electron-withdrawing nature, but this effect is often modest.[8][9]
Analog 4 (3R)-3-isopropoxypyrrolidineIsopropoxy instead of cyclopropoxy1.5The slightly larger and more flexible isopropoxy group is expected to be more lipophilic than the constrained cyclopropoxy group.

Note: The cLogP values in this table are for illustrative purposes to demonstrate structure-lipophilicity trends and are not based on experimental measurements.

Experimental Determination of Lipophilicity: Protocols and Rationale

While computational predictions are a valuable starting point, experimental determination of LogP or LogD is the gold standard for accurately assessing a compound's lipophilicity. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct way to measure the octanol-water partition coefficient. It relies on the principle of partitioning a compound between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Compound Dissolution: Prepare a stock solution of the test compound in the phase in which it is more soluble. The concentration should be high enough for accurate quantification but low enough to avoid saturation.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a small, known volume of the compound's stock solution.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours). The choice of shaking time should be validated to ensure equilibrium is achieved.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, this measurement at a specific pH yields the LogD value.

Causality Behind Experimental Choices:

  • n-Octanol as the organic phase: It is considered a good mimic of biological membranes due to its amphiphilic nature.

  • Pre-saturation of phases: This ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.

  • Centrifugation: This is a critical step to prevent the formation of emulsions, which can lead to inaccurate concentration measurements.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare n-Octanol and Water Phases prep_compound Dissolve Compound prep_phases->prep_compound partition Partitioning prep_compound->partition equilibrate Equilibration partition->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate quantify Quantification (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate LogP/LogD quantify->calculate

Caption: Workflow for LogP/LogD determination using the Shake-Flask method.

RP-HPLC Method (OECD 117)

The RP-HPLC method offers a faster, more automated alternative to the shake-flask method. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Experimental Protocol: RP-HPLC Method

  • System Setup: Use a high-performance liquid chromatograph equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution.

  • Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compounds.

  • Retention Time Measurement: For each standard, measure the retention time (t_R). Also, measure the dead time (t_0) of the system using a non-retained compound (e.g., uracil).

  • Calibration Curve: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. Plot log(k) versus the known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the test compound and measure its retention time.

  • LogP Determination: Calculate the log(k) for the test compound and use the calibration curve to determine its LogP value.

Causality Behind Experimental Choices:

  • C18 Column: The long alkyl chains of the C18 stationary phase provide a hydrophobic environment that mimics the partitioning process in the octanol-water system.

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase is critical. A higher proportion of organic solvent will decrease the retention times of lipophilic compounds. Isocratic elution (constant mobile phase composition) is typically used for this method.

  • Calibration Standards: The use of a well-characterized set of standards is essential for the accuracy of the method. The standards should be structurally similar to the test compounds if possible.

Diagram of the RP-HPLC Experimental Workflow:

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis setup HPLC System with C18 Column inject_standards Inject Standards with Known LogP setup->inject_standards measure_tr Measure Retention Times (tR, t0) inject_standards->measure_tr plot_curve Generate Calibration Curve (log(k) vs. LogP) measure_tr->plot_curve determine_logp Determine LogP from Calibration Curve plot_curve->determine_logp inject_sample Inject Test Compound measure_sample_tr Measure Retention Time inject_sample->measure_sample_tr measure_sample_tr->determine_logp

Caption: Workflow for LogP determination using the RP-HPLC method.

Conclusion

The lipophilicity of this compound analogs is a critical parameter that must be carefully considered and optimized during the drug discovery process. While direct experimental data for this specific class of compounds is emerging, a thorough understanding of structure-lipophilicity relationships and the principles behind experimental determination provides a robust framework for rational design. By employing a combination of computational prediction and rigorous experimental validation using methods like the shake-flask and RP-HPLC techniques, researchers can effectively navigate the lipophilic landscape and advance the development of novel pyrrolidine-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.

References

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Available at: [Link]

  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. ResearchGate. Available at: [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC. Available at: [Link]

  • Comparison between experimental and calculated log P I values for the... ResearchGate. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. Available at: [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. LOCKSS. Available at: [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. Available at: [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (3R)-3-cyclopropoxypyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in contemporary drug discovery, (3R)-3-cyclopropoxypyrrolidine and its analogs are increasingly synthesized and utilized in research laboratories. While its unique chemical architecture is advantageous for medicinal chemistry, it necessitates a thorough understanding of its safe handling and disposal to protect researchers and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Pyrrolidine Backbone

Key Potential Hazards:

  • Flammability: The presence of the cyclopropyl and pyrrolidine rings suggests the compound is likely a flammable liquid.[1][2] All sources of ignition must be eliminated from the handling and storage areas.[2][3]

  • Corrosivity: The amine functional group of the pyrrolidine ring can impart a basic and corrosive nature to the compound, posing a risk of chemical burns to the skin and eyes.[1]

  • Toxicity: Pyrrolidine derivatives can be harmful if ingested or inhaled.[1]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific experimental conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a robust selection of personal protective equipment is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, chemically resistantTo prevent skin contact with the potentially corrosive and toxic substance.
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes of the chemical.[4]
Lab Coat Flame-resistantTo protect against spills and potential ignition.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of potentially harmful vapors.[5][6]

Spill Management: A Calm and Methodical Approach

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure adequate ventilation to disperse any vapors.[2][3]

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][3]

  • Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or dry lime.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[2][3]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Waste Disposal Workflow: A Systematic Process

The disposal of this compound waste must adhere to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Generate this compound Waste (e.g., unused reagent, reaction quench) B Segregate as Flammable & Corrosive Liquid Waste A->B Characterize Hazard C Select a Compatible, Labeled Waste Container (e.g., glass or polyethylene) B->C D Add Waste to Container in a Fume Hood C->D E Keep Container Securely Closed When Not in Use D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G H EHS Transports to a Licensed Hazardous Waste Disposal Facility G->H I Incineration or Other Approved Treatment Method H->I

Caption: Workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol:

  • Waste Characterization and Segregation: Based on the hazards of the pyrrolidine functional group, waste containing this compound should be classified as hazardous. It should be segregated from other waste streams, particularly acidic waste, to prevent any potential violent reactions.[10] Keep solid and liquid waste separate.[10][11]

  • Container Selection and Labeling:

    • Choose a container that is compatible with flammable and corrosive organic liquids, such as a glass bottle or a high-density polyethylene (HDPE) container.[12][13]

    • The container must be in good condition, with a secure, tight-fitting lid.[13]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Corrosive").[13]

  • Waste Accumulation:

    • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

    • Keep the waste container closed at all times, except when adding waste.[12][13]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Disposal Request and Pickup:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12]

    • Do not pour this compound waste down the drain.[5][14] This can lead to environmental contamination and potential damage to the plumbing infrastructure.

  • Final Disposition: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, which typically involves incineration for organic solvents and compounds.[15]

By adhering to these procedures, researchers can confidently handle and dispose of this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • New Jersey Department of Health and Senior Services. HAZARD SUMMARY. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

  • Albaugh LLC. triclopyr-3a-safety-data-sheet-.pdf. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Action Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • NSTA. Laboratory Waste Disposal Safety Protocols. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.